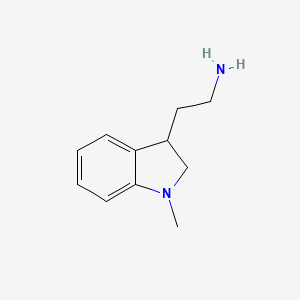![molecular formula C29H28N2O5 B12118845 2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Pro-Phe-OH: is a compound used in peptide synthesis. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of proline (Pro) and phenylalanine (Phe). The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-Pro-Phe-OH typically involves automated SPPS, where the dipeptide is synthesized on a solid support resin. The process includes repeated cycles of Fmoc deprotection and amino acid coupling .
Chemical Reactions Analysis
Types of Reactions:
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The dipeptide can undergo further coupling reactions to form longer peptide chains using reagents like HATU and DIPEA.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Coupling Reagents: HATU, DIPEA.
Major Products:
Fmoc Deprotection: Pro-Phe-OH (deprotected dipeptide).
Coupling Reactions: Longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Pro-Phe-OH is used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: It is used in the design and synthesis of peptides for studying protein-protein interactions.
Medicine:
Drug Delivery: Peptide-based hydrogels and nanogels incorporating Fmoc-Pro-Phe-OH are used for the delivery of therapeutic agents.
Industry:
Mechanism of Action
Mechanism:
Fmoc Protection: The Fmoc group protects the amino group of proline by forming a stable carbamate linkage.
Deprotection: The Fmoc group is removed by base-catalyzed cleavage, releasing the free amino group for further reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: The compound is involved in the stepwise assembly of peptides on a solid support resin.
Comparison with Similar Compounds
Fmoc-Phe-OH: Similar to Fmoc-Pro-Phe-OH but lacks the proline residue.
Fmoc-Pro-OH: Contains only the proline residue with the Fmoc protecting group.
Uniqueness:
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34) |
InChI Key |
ZLLLIQSZNKOVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester](/img/structure/B12118764.png)
![2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118773.png)



![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)





![2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12118846.png)
![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
